Ethyl 5-bromo-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-bromo-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxy group at the 3rd position of a dimethylpropyl chain, and an ethyl ester group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate typically involves multiple steps. One common method starts with the bromination of a pyrimidine derivative to introduce the bromine atom at the 5th position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The hydroxy group is then added via a hydroxylation reaction, and finally, the ethyl ester group is introduced through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are also selected to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiol (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-bromo-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate
- Ethyl 5-fluoro-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate
- Ethyl 5-iodo-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate
Uniqueness
Ethyl 5-bromo-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the combination of the hydroxy and amino groups provides multiple sites for chemical modification, enhancing its potential as a precursor for more complex molecules.
Properties
IUPAC Name |
ethyl 5-bromo-4-[(3-hydroxy-2,2-dimethylpropyl)amino]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O3/c1-4-19-11(18)10-14-5-8(13)9(16-10)15-6-12(2,3)7-17/h5,17H,4,6-7H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTILHHKBLXIEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=N1)NCC(C)(C)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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